2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one
Description
The compound “2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one” is also known as peribedil . It has a molecular formula of C16H18N4O2 .
Synthesis Analysis
The synthesis of this compound involves the triethylamine catalyzed reaction of 5-chlorobenzo[d][1,3]dioxole and 2-(piperazin-1-yl)pyrimidine. The reaction was carried out in isopropyl alcohol and the mixture was refluxed for 2 hours .Molecular Structure Analysis
The dihedral angle between the mean planes of the pyrimidine and benzene rings is 56.5°. The 1,3-dioxole fragment adopts an envelope conformation with the methylene C atom forming the flap .Chemical Reactions Analysis
The interaction between O23 and the pyrimidine ring is possibly due to hyperconjugation .Physical and Chemical Properties Analysis
The compound has a molecular weight of 298.34 g/mol . The exact mass is 396.17975526 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 .Properties
IUPAC Name |
5-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c28-22-16-12-19(32-21(16)24-20-3-1-2-6-27(20)22)23(29)26-9-7-25(8-10-26)13-15-4-5-17-18(11-15)31-14-30-17/h1-6,11-12H,7-10,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILROLKAWTJALIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(S4)N=C6C=CC=CN6C5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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